(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Catalog No.
S3010324
CAS No.
879927-67-0
M.F
C22H18O5
M. Wt
362.381
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-o...

CAS Number

879927-67-0

Product Name

(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

IUPAC Name

(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one

Molecular Formula

C22H18O5

Molecular Weight

362.381

InChI

InChI=1S/C22H18O5/c1-13(23)12-25-17-7-8-18-20(11-17)27-21(22(18)24)10-16-9-15-5-3-4-6-19(15)26-14(16)2/h3-11,14H,12H2,1-2H3/b21-10-

InChI Key

MDFDEFGCSPMYBK-FBHDLOMBSA-N

SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)C

Solubility

not available
  • Heterocyclic Scaffolding

    The molecule possesses two key heterocyclic rings: a benzofuran and a chroman. Benzofurans are known to form the core of many natural products with medicinal applications []. Studies have shown that 2-substituted benzofurans, like the one in this compound, exhibit various biological activities, including antiviral, antioxidant, and antifungal properties [, , ]. Similarly, chroman scaffolds are prevalent in drugs due to their diverse biological effects [].

  • Structure-Activity Relationship Studies

    The presence of the (Z)-alkene moiety and the 2-oxopropoxy substituent on the benzofuran ring could influence the compound's biological activity. Studying how these functional groups affect the molecule's interaction with potential targets could be of interest.

(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is an organic compound characterized by its complex structure, which includes a benzofuran moiety and a chromenyl group. The molecular formula for this compound is C21H16O5C_{21}H_{16}O_5, and its molecular weight is approximately 348.3 g/mol. The compound exhibits a unique configuration due to the presence of a double bond in the (Z) configuration, which affects its chemical reactivity and biological interactions .

Typical of benzofuran derivatives, such as:

  • Nucleophilic Substitution: The presence of electrophilic sites allows for nucleophilic attack, leading to substitution reactions.
  • Condensation Reactions: The aldehyde functionality can participate in condensation reactions, forming larger molecular structures.
  • Reduction Reactions: The ketone groups can be reduced to alcohols under appropriate conditions.

These reactions are significant for synthesizing derivatives with enhanced biological activity or altered properties.

The synthesis of (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of 2-methylchromen-3-aldehyde with 6-(2-oxopropoxy)benzofuran under acidic conditions.

    Example reaction:
  • One-Pot Synthesis: Utilizing multicomponent reactions can streamline the synthesis process by combining all reactants in a single reaction vessel.
  • Modification of Existing Compounds: Starting from known benzofuran or chromen derivatives, further modifications can yield the target compound through selective functional group transformations.

The applications of (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one extend into various fields:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its biological activities.
  • Cosmetics: As an antioxidant agent in skincare formulations to prevent oxidative damage.
  • Agriculture: Investigated for potential use as a natural pesticide or herbicide due to its bioactive properties.

Interaction studies focus on how (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one interacts with biological systems:

  • Protein Binding Studies: Understanding how the compound binds to proteins can elucidate its mechanism of action and bioavailability.
  • Enzyme Inhibition Studies: Investigating whether the compound inhibits specific enzymes related to disease pathways could highlight its therapeutic potential.
  • Cell Line Studies: Evaluating cytotoxic effects on various cancer cell lines can provide insights into its anticancer properties.

Several compounds share structural similarities with (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaBiological ActivityUnique Features
Compound AC21H16O5C_{21}H_{16}O_5AntioxidantContains additional hydroxyl groups enhancing solubility
Compound BC24H16O6C_{24}H_{16}O_6AnticancerExhibits stronger enzyme inhibition properties
Compound CC22H18O5C_{22}H_{18}O_5Anti-inflammatoryHas a different substituent pattern affecting activity

These comparisons illustrate that while similar compounds may share biological activities, variations in structure lead to distinct pharmacological profiles and applications.

XLogP3

3.6

Dates

Modify: 2023-08-17

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